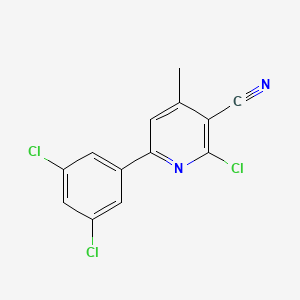
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile is a chemical compound with the molecular formula C13H7Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms and a methyl group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dichlorobenzonitrile.
Halogenation: The 3,5-dichlorobenzonitrile undergoes halogenation to introduce a chlorine atom at the 2-position.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 4-methylnicotinonitrile under specific conditions, often involving a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(3,5-dichlorophenyl)pyridine
- 2-Chloro-6-(3,5-dichlorophenyl)benzonitrile
Comparison
Compared to similar compounds, 2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile is unique due to the presence of the nicotinonitrile moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C13H7Cl3N2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
2-chloro-6-(3,5-dichlorophenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7Cl3N2/c1-7-2-12(18-13(16)11(7)6-17)8-3-9(14)5-10(15)4-8/h2-5H,1H3 |
InChI 键 |
NQTFPYHORUTVBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


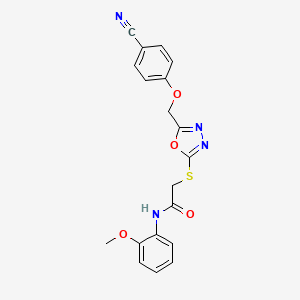
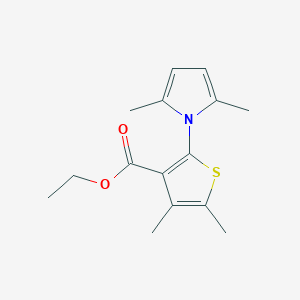
![2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B11776113.png)
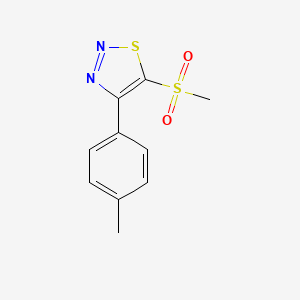

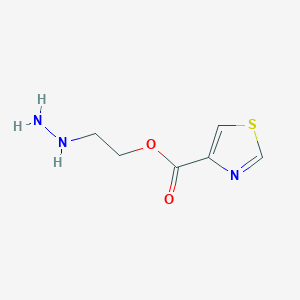
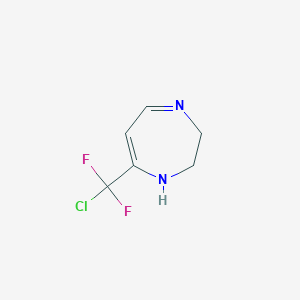
![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
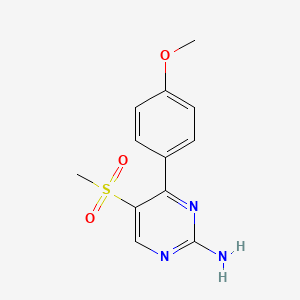
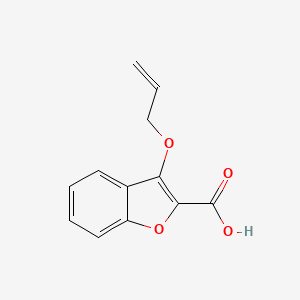
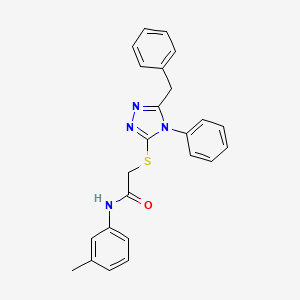
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)

